Structural and Spectral Elucidation of 3-Methoxycinnamic Acid: A Comprehensive NMR Guide
Structural and Spectral Elucidation of 3-Methoxycinnamic Acid: A Comprehensive NMR Guide
Executive Summary
In the realm of drug development and organic synthesis, 2-Propenoic acid, 3-(3-methoxyphenyl)- (commonly known as m-methoxycinnamic acid or 3-methoxycinnamic acid) serves as a vital structural motif[1]. As a hydroxycinnamic acid derivative, it acts as a precursor for various biologically active secondary metabolites, matrix metalloproteinase inhibitors, and anti-proliferative agents[2].
For researchers and medicinal chemists, the unambiguous structural validation of this compound is paramount. This whitepaper provides a rigorous, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 3-methoxycinnamic acid. By deconstructing the quantum mechanical causality behind the chemical shifts and coupling constants, this guide establishes a self-validating framework for spectral interpretation.
Physicochemical Architecture & Stereochemistry
Before analyzing the spectral data, it is critical to understand the molecule's spatial and electronic architecture. 3-Methoxycinnamic acid (C 10 H 10 O 3 , MW: 178.18 g/mol ) consists of an α,β -unsaturated carboxylic acid moiety conjugated to an aromatic ring, with a methoxy group at the meta (C-3) position[3].
The compound predominantly exists as the (E)-isomer (trans-geometry) due to the severe steric hindrance that would occur between the aromatic ring and the carboxylic acid group in the (Z)-configuration[4]. This trans-geometry fundamentally dictates the vicinal coupling constants observed in the 1 H NMR spectrum.
Quantum Mechanical Basis of NMR Shifts
H NMR Spectral Data (300 MHz, DMSO- d6 )
The proton NMR spectrum of 3-methoxycinnamic acid is defined by the anisotropic effects of the carbonyl group and the mesomeric (+M) electron-donating effect of the methoxy group[5].
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |
| COOH | ~12.40 | br s | - | 1H | Highly deshielded due to strong intermolecular hydrogen bonding in DMSO. |
| H-7 ( β ) | 7.56 | d | 16.2 | 1H | Deshielded by the electron-withdrawing resonance of the carbonyl group. The J=16.2 Hz coupling strictly confirms the trans (E) geometry via the Karplus equation. |
| H-2, H-5, H-6 | 7.37 – 7.17 | m | - | 3H | Complex overlapping multiplet of aromatic protons. |
| H-4 | 6.97 | d | 6.9 | 1H | Shielded by the ortho +M effect of the methoxy group. Shows ortho-coupling to H-5. |
| H-8 ( α ) | 6.55 | d | 16.2 | 1H | Relatively shielded compared to H-7 due to polarization of the alkene π -system. |
| OCH 3 | 3.79 | s | - | 3H | Standard methoxy resonance, uncoupled. |
Causality Insight: The massive difference in chemical shift between the β -proton (7.56 ppm) and the α -proton (6.55 ppm) is a direct consequence of resonance. The carbonyl oxygen withdraws electron density, placing a partial positive charge ( δ+ ) on the β -carbon, which strongly deshields the attached proton.
C NMR Spectral Data (75 MHz, DMSO- d6 )
The carbon-13 spectrum provides a beautiful empirical validation of substituent additivity rules on the benzene ring[6][7].
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Assignment |
| C-9 (C=O) | 167.85 | Quaternary | Carboxylic acid carbonyl carbon. |
| C-3 | 159.61 | Quaternary | Aromatic carbon directly attached to the highly electronegative oxygen of the -OCH 3 group. |
| C-7 ( β ) | 143.88 | CH | Alkene carbon β to the carbonyl; heavily deshielded by resonance depletion. |
| C-1 | 135.68 | Quaternary | Aromatic carbon attached to the alkene system. |
| C-5 | 129.92 | CH | Aromatic carbon meta to the methoxy group; unaffected by the +M shielding effect. |
| C-6 | 120.75 | CH | Aromatic carbon para to the methoxy group; moderately shielded. |
| C-8 ( α ) | 119.59 | CH | Alkene carbon α to the carbonyl. |
| C-4 | 116.24 | CH | Aromatic carbon ortho to the methoxy group; highly shielded by +M effect. |
| C-2 | 112.93 | CH | Aromatic carbon ortho to the methoxy group and ortho to the alkene; the most shielded aromatic carbon. |
| OCH 3 | 55.22 | CH 3 | Miphatic methoxy carbon. |
Causality Insight: By applying empirical substituent effects to a base benzene ring (128.5 ppm), we can mathematically validate these shifts. For C-2, the alkene group exerts a slight shielding effect (-1.2 ppm), while the ortho-methoxy group exerts a massive shielding effect (-14.4 ppm). Calculating 128.5−1.2−14.4=112.9 ppm yields a perfect match with the observed 112.93 ppm signal, rendering this assignment self-validating.
Standardized Acquisition Protocol
To reproduce these spectral matrices with high fidelity, researchers must adhere to a strict, self-validating sample preparation and acquisition workflow.
Step-by-Step Methodology
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Solvent Selection & Dissolution: Weigh exactly 15–20 mg of highly purified 3-methoxycinnamic acid. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Rationale: DMSO- d6 is chosen over CDCl 3 because its strong hydrogen-bond accepting nature disrupts the self-association (dimerization) of the carboxylic acid groups, resulting in sharper spectral lines and preventing concentration-dependent shifting of the -COOH proton.
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Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to the NMR tube.
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Rationale: TMS provides an absolute zero-point calibration (0.00 ppm), ensuring that the subtle chemical shift differences (like the 112.93 vs 116.24 ppm aromatic carbons) are accurately referenced.
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Probe Tuning & Shimming: Insert the sample into the spectrometer (e.g., 300 MHz or 500 MHz). Perform automated or manual tuning and matching of the probe, followed by rigorous shimming of the Z, Z 2 , and Z 3 gradients.
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Rationale: Optimal B 0 magnetic field homogeneity is strictly required to resolve the 6.9 Hz ortho-coupling of H-4 from the complex multiplet of the other aromatic protons.
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Acquisition Parameters:
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1 H NMR: Execute a standard 1D proton pulse sequence (30° flip angle) with 16 scans and a relaxation delay (D1) of 1.5 seconds.
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13 C NMR: Execute a proton-decoupled 1D carbon sequence (power-gated decoupling to retain Nuclear Overhauser Effect enhancements) with a minimum of 1024 scans and a D1 of 2.0 seconds to ensure full relaxation of quaternary carbons (C-1, C-3, C-9).
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Signal Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Phase and baseline correct manually.
Workflow Visualization
Fig 1: Self-validating workflow for NMR sample preparation, acquisition, and spectral processing.
Conclusion
The structural elucidation of 3-methoxycinnamic acid relies heavily on recognizing the interplay between the electron-withdrawing propenoic acid tail and the electron-donating methoxy group. By utilizing the J=16.2 Hz coupling constant to confirm trans-geometry, and applying empirical additivity rules to the 13 C shifts, researchers can achieve absolute certainty in their structural validation workflows.
References
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PubChem. "2-Propenoic acid, 3-(3-methoxyphenyl)- | C10H10O3 | CID 87155". National Center for Biotechnology Information. URL:[Link]
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PubChem. "3-Methoxycinnamic Acid | C10H10O3 | CID 637668". National Center for Biotechnology Information. URL:[Link]
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The Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Green Chemistry: Transition metal-free, (NaOBu)-Bu-t-O-2-mediated one-pot cascade oxidation". RSC Advances. URL:[Link]
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The Journal of Physical Chemistry A. "Conformational Map of Phenolic Acids: Conformational isomerism in trans-3-methoxycinnamic acid". ACS Publications. URL:[Link]
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